molecular formula C10H10N4 B1481674 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097969-69-0

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1481674
CAS No.: 2097969-69-0
M. Wt: 186.21 g/mol
InChI Key: XDBHNOIHFBJIIO-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the cyclopropylmethyl group and the carbonitrile functionality further enhances its chemical properties, making it a versatile scaffold for drug development and other applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of cyclopropylmethyl hydrazine with a suitable nitrile in the presence of a base like sodium ethoxide can yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or copper complexes might be employed to facilitate the cyclization process, and green chemistry principles could be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazo[1,2-b]pyrazole ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.

    1-(cyclopropylmethyl)-1H-pyrazole-7-carbonitrile:

    1-(cyclopropylmethyl)-1H-imidazole-7-carbonitrile: Contains an imidazole ring but lacks the pyrazole ring, which may influence its interaction with biological targets.

Uniqueness

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both imidazole and pyrazole rings, along with the cyclopropylmethyl and carbonitrile groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHNOIHFBJIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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